4'-Cyano-3-(3,5-dimethylphenyl)propiophenone
Description
4'-Cyano-3-(3,5-dimethylphenyl)propiophenone is a synthetic aromatic ketone featuring a propiophenone backbone substituted with a cyano group at the 4'-position and a 3,5-dimethylphenyl group at the third carbon. This compound is structurally distinct due to the electronic and steric effects imparted by its substituents:
- Cyano group (4'): A strong electron-withdrawing group that enhances polarity and reactivity.
- 3,5-Dimethylphenyl group: A bulky, electron-donating substituent that influences steric hindrance and lipophilicity.
Properties
IUPAC Name |
4-[3-(3,5-dimethylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-9-14(2)11-16(10-13)5-8-18(20)17-6-3-15(12-19)4-7-17/h3-4,6-7,9-11H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAONDAMFZTWAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644884 | |
| Record name | 4-[3-(3,5-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-29-5 | |
| Record name | 4-[3-(3,5-Dimethylphenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(3,5-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-3-(3,5-dimethylphenyl)propiophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 3,5-dimethylbenzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nitrile Formation: The resulting product is then subjected to a cyanation reaction using a cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions to introduce the cyano group.
Industrial Production Methods: Industrial production of 4’-Cyano-3-(3,5-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-Cyano-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
4'-Cyano-3-(3,5-dimethylphenyl)propiophenone is characterized by a cyano group attached to a propiophenone structure. The presence of the cyano group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis. Its structure can be represented as follows:
- IUPAC Name : 4-[3-(3,5-dimethylphenyl)propanoyl]benzonitrile
- Molecular Weight : 281.34 g/mol
- CAS Number : 898793-69-6
Organic Synthesis
4'-Cyano-3-(3,5-dimethylphenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of more complex molecules. This property is particularly useful in pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone possesses antimicrobial properties against a range of pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported between 32 µg/mL to 128 µg/mL for various bacterial strains.
- Anticancer Potential : Preliminary investigations into its anticancer properties reveal that it may induce apoptosis in cancer cells. In vitro assays have demonstrated a dose-dependent reduction in cell viability, with IC50 values around 50 µM for certain cancer cell lines. The mechanisms are believed to involve inhibition of specific enzymes and disruption of cellular signaling pathways that promote tumor growth.
Material Science
The compound's unique structural features make it suitable for applications in material science. It can be utilized in the development of specialty polymers and materials due to its thermal stability and reactivity. The incorporation of cyano groups can enhance the mechanical properties of materials.
Antimicrobial Efficacy Study
A study evaluated the efficacy of 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone against various bacterial strains. The results indicated potent antimicrobial activity, showcasing its potential as a lead compound for developing new antibiotics.
Cytotoxicity Assays
In vitro cytotoxicity assays conducted on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. These findings suggest its potential application as an anticancer agent, warranting further exploration in clinical settings.
Mechanism of Action
The mechanism of action of 4’-Cyano-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group and the propiophenone moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Insights :
Steric and Crystallographic Considerations
- Crystal Packing : In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, the 3,5-dimethylphenyl group induces specific crystal lattice parameters due to symmetrical substitution, reducing molecular asymmetry compared to 2,6-dimethyl analogs .
- Steric Effects : The 3,5-dimethylphenyl group in poly(arylene ether sulfone)s improves hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C) and alkaline stability by optimizing pendant group distribution .
Biological Activity
4'-Cyano-3-(3,5-dimethylphenyl)propiophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4'-Cyano-3-(3,5-dimethylphenyl)propiophenone features a cyano group attached to a propiophenone backbone with a dimethyl-substituted phenyl ring. Its structure can be represented as follows:
The biological activity of 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone is primarily attributed to its ability to interact with various molecular targets within biological systems. The cyano group can participate in hydrogen bonding and other interactions that influence the compound's reactivity and binding properties. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain relief.
- Receptor Modulation : It can modulate the activity of certain receptors, affecting cellular signaling pathways .
Anti-inflammatory Effects
Research indicates that 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
Anticancer Potential
Several studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it was effective against breast cancer cells, showing a dose-dependent response.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4'-Bromo-3-(3,5-dimethylphenyl)propiophenone | Halogenated derivative | Contains bromine instead of cyano group |
| 4'-Cyano-3-(2,6-dimethylphenyl)propiophenone | Contains a cyano group | Different dimethyl substitution pattern |
| 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone | Contains a cyano group | Varies in methyl substitution affecting reactivity |
Case Studies
- Study on Anti-inflammatory Activity : A recent study assessed the anti-inflammatory effects of 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone in an animal model. The results indicated significant reduction in inflammation markers when administered at therapeutic doses.
- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines revealed that this compound effectively reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to apoptosis induction through caspase activation pathways .
Q & A
Q. What are the recommended synthetic routes for 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone, and how can intermediates be characterized?
A common approach involves Friedel-Crafts acylation using propionyl chloride with a substituted aromatic precursor, followed by cyanation at the para position. For intermediates like 3-(3,5-dimethylphenyl)propiophenone, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is advised. Characterization should include - and -NMR to confirm regioselectivity, alongside HPLC for purity assessment (>95%) . Melting point analysis and FT-IR can further validate structural integrity.
Q. What safety protocols are critical when handling this compound during synthesis?
Adhere to hazard warnings similar to structurally related propiophenones (e.g., 4′-Chloro-3′-hydroxypropiophenone):
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of vapors.
- Store at 0–6°C if unstable, as recommended for phenolic analogs .
- Emergency measures: Rinse with water for 15 minutes upon contact and seek medical attention .
Q. Which analytical techniques are optimal for confirming the compound’s purity and structure?
- HPLC : Use a C18 column with acetonitrile/water mobile phase to assess purity (>98% recommended for research-grade material) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.
- NMR : Compare aromatic proton signals to analogs like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (δ 6.5–7.5 ppm for substituted benzene rings) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected 1H^1H1H-NMR shifts) be resolved during structural elucidation?
Contradictions may arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing shifts at different temperatures.
- COSY/HSQC : Map coupling interactions to distinguish overlapping signals.
- Computational Modeling : Compare experimental data with DFT-calculated -NMR chemical shifts (software: Gaussian, ORCA) .
Q. What strategies optimize yield in the cyanation step of 3-(3,5-dimethylphenyl)propiophenone?
- Catalyst Screening : Test transition-metal catalysts (e.g., CuCN) for efficiency vs. cost.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction purification .
- Reaction Monitoring : Use TLC (hexane:EtOAc 4:1) to track cyanation progress and minimize byproducts.
Q. How does steric hindrance from 3,5-dimethyl groups influence reactivity in cross-coupling reactions?
The dimethyl substituents reduce electrophilicity at the meta positions, directing reactions (e.g., Suzuki coupling) to the para-cyano group. Comparative studies with less hindered analogs (e.g., 4′-methylpropiophenone) show slower kinetics, necessitating higher catalyst loading or elevated temperatures .
Q. What are the implications of this compound’s logP and solubility for in vitro bioactivity assays?
High logP (predicted ~3.5) suggests low aqueous solubility. Mitigation strategies:
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
